molecular formula C22H26ClN7O3S B1667239 5-Thiazolecarboxamide, N-(2-chloro-4-hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)- CAS No. 910297-57-3

5-Thiazolecarboxamide, N-(2-chloro-4-hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-

Cat. No.: B1667239
CAS No.: 910297-57-3
M. Wt: 504 g/mol
InChI Key: YYTXGSVGHHVHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-748730, also known as 4′-Hydroxy Dasatinib, is a Dasatinib metabolite.

Mechanism of Action

Target of Action

4’-Hydroxy Dasatinib, also known as BMS-748730, primarily targets the BCR-ABL tyrosine kinase, which is a chimeric protein associated with the uncontrolled activity of the ABL tyrosine kinase . This protein is involved in the pathogenesis of chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) . In addition to BCR-ABL, 4’-Hydroxy Dasatinib also inhibits several SRC-family kinases .

Mode of Action

4’-Hydroxy Dasatinib interacts with its targets by binding to both active and inactive conformations of the ABL kinase domain . This is unlike imatinib, another tyrosine kinase inhibitor used for the treatment of CML and Ph-positive ALL, which only inhibits the active conformation . By inhibiting the BCR-ABL tyrosine kinase, 4’-Hydroxy Dasatinib halts the proliferation of leukemia cells .

Biochemical Pathways

4’-Hydroxy Dasatinib affects several biochemical pathways. It inhibits the proliferation, adhesion, migration, and invasion of cells via the inhibition of Src tyrosine kinase, affecting the SFK/FAK and PI3K/PTEN/Akt pathways .

Pharmacokinetics

4’-Hydroxy Dasatinib is orally available and is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is extensively metabolized prior to being eliminated, with most of the administered radioactivity being eliminated in the feces (85%). Urine recovery accounts for less than 4% of the dose . The metabolism of 4’-Hydroxy Dasatinib involves several enzymes, including the CYP3A4 isoform of CYP450, flavin-containing monooxygenase 3 (FMO3), and uridine 5’-diphospho-glucuronosyltransferase (UGT) .

Result of Action

The molecular and cellular effects of 4’-Hydroxy Dasatinib’s action include the inhibition of cell proliferation, adhesion, migration, and invasion . It also induces defects in spindle generation, cell cycle arrest, and centrosome alterations in leukemic cells, tumor cell lines, and normal cells .

Action Environment

The action, efficacy, and stability of 4’-Hydroxy Dasatinib can be influenced by various environmental factors. For instance, the absorption and metabolism of 4’-Hydroxy Dasatinib can be affected by the patient’s diet . Furthermore, the exposure-response relationship of 4’-Hydroxy Dasatinib varies highly among patients, suggesting that individual patient characteristics can influence the drug’s action .

Biochemical Analysis

Biochemical Properties

4’-Hydroxy Dasatinib is an ATP-competitive protein tyrosine kinase inhibitor . The main targets of 4’-Hydroxy Dasatinib are BCR/Abl (the “Philadelphia chromosome”), Src, c-Kit, ephrin receptors, and several other tyrosine kinases . Strong inhibition of the activated BCR-ABL kinase distinguishes 4’-Hydroxy Dasatinib from other CML treatments .

Cellular Effects

4’-Hydroxy Dasatinib has shown promising anti-leukemic activity in preclinical models of CML . It inhibits the proliferation, adhesion, migration, and invasion of CML cells in vitro . The inhibition of these cellular processes is achieved by blocking the signals from the tyrosine kinases to the leukemia cells, causing the cells to die .

Molecular Mechanism

4’-Hydroxy Dasatinib works by blocking the proteins (kinases) from sending signals to the leukemia cells to grow . This blocking of signals causes the leukemia cells to die . It is a more potent inhibitor than imatinib against wild-type BCR-ABL and has also shown preclinical activity against all but one of the imatinib-resistant BCR-ABL mutants tested to date .

Temporal Effects in Laboratory Settings

Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . Dasatinib is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours .

Dosage Effects in Animal Models

In animal models, the IC50 of 4’-Hydroxy Dasatinib ranged from 0.7 μM to 14.2 μM . The sensitivity to 4’-Hydroxy Dasatinib and the inhibition level of phospho-BCR-ABL, phospho-FAK576/577, and phospho-Akt were found to be good predictors of the drug’s effectiveness .

Metabolic Pathways

4’-Hydroxy Dasatinib is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 hours .

Transport and Distribution

The efflux of 4’-Hydroxy Dasatinib is regulated by ABCC4 and ABCC6 transporters . Nilotinib and ponatinib are transported passively, as no role of transporters has been found in their case .

Properties

IUPAC Name

N-(2-chloro-4-hydroxy-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O3S/c1-13-9-15(32)10-16(23)20(13)28-21(33)17-12-24-22(34-17)27-18-11-19(26-14(2)25-18)30-5-3-29(4-6-30)7-8-31/h9-12,31-32H,3-8H2,1-2H3,(H,28,33)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTXGSVGHHVHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474432
Record name UNII-7EW75J44EY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910297-57-3
Record name N-(2-Chloro-4-hydroxy-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910297-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BMS-748730
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-7EW75J44EY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-748730
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EW75J44EY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Thiazolecarboxamide, N-(2-chloro-4-hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-
Reactant of Route 2
Reactant of Route 2
5-Thiazolecarboxamide, N-(2-chloro-4-hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-
Reactant of Route 3
5-Thiazolecarboxamide, N-(2-chloro-4-hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-
Reactant of Route 4
5-Thiazolecarboxamide, N-(2-chloro-4-hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-
Reactant of Route 5
5-Thiazolecarboxamide, N-(2-chloro-4-hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-
Reactant of Route 6
Reactant of Route 6
5-Thiazolecarboxamide, N-(2-chloro-4-hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.